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molecular formula C18H16N2O2 B1627842 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 CAS No. 287476-23-7

3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Cat. No. B1627842
M. Wt: 294.3 g/mol
InChI Key: DKKYOQYISDAQER-QTKWTTPSSA-N
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Patent
US05866676

Procedure details

The following example illustrates the synthesis of a phthalimide-terminatedimide polymer with theoretical number average molecular weight of 11,600 g/mole. 3,4'-Oxydianiline (ODA) (25.0 mmole, 5.0062 g) and 1,3-bis(3-aminophenoxy)benzene (APB) (25.0 mmole, 7.3084 g) were dissolvedin N-methylpyrrolidinone (NMP) ( ~ 35 mL) in a flask equipped with a mechanical stirrer, condenser and nitrogen inlet. 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) (47.87 mmole, 14.0845 g) and phthalic anhydride (PA) (4.260 mmole, 0.6310 g) were slurried in NMP (~ 35 mL) and were added to the solution. Afterwashing with ~ 38 mL of NMP to provide a 20% solids content reaction, an exotherm of 10°-15° C. was observed. The exotherm quickly subsided and the reaction was stirred at 25° C. for 16 hours to form the phthalamide acid-terminated polyamide acid. The inherent viscosity (ninh) of the phthalamide acid-terminated polyamide acid was 0.41 dL/g in NMP at 25° C. To imidize, toluene (30 mL) was added and the reaction was heated at 160° C. for 24 hours. After cooling to 25° C., the polymer was still soluble. The solution was poured into water to precipitate a powder which was washed twice in water and dried at >100° C. to afford a yellow solid in high yield. The resulting phthalimide-terminated polyimide was soluble in NMP and had a glass transition temperature of 219° C. A film cast from the polyamide acid solution and dried one hour each at 100°, 225°, and 371° C. had a Tg of 223° C. and was tough and creasible.
[Compound]
Name
phthalimide-terminatedimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.0062 g
Type
reactant
Reaction Step Two
Quantity
7.3084 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
3,3',4,4'-Biphenyl tetracarboxylic dianhydride
Quantity
14.0845 g
Type
reactant
Reaction Step Three
Quantity
0.631 g
Type
reactant
Reaction Step Four
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O(C1C=C(C=CC=1)N)C1C=CC([NH2:6])=CC=1.NC1C=C(C=CC=1)OC1C=CC=C(OC2C=CC=C(N)C=2)C=1.[C:38]1(=[O:48])[O:43][C:41](=[O:42])[C:40]2=[CH:44][CH:45]=[CH:46][CH:47]=[C:39]12>CN1CCCC1=O>[CH:46]1[CH:47]=[C:39]([C:38]([NH2:6])=[O:48])[C:40]([C:41]([OH:43])=[O:42])=[CH:44][CH:45]=1

Inputs

Step One
Name
phthalimide-terminatedimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.0062 g
Type
reactant
Smiles
O(C1=CC=C(N)C=C1)C=1C=C(N)C=CC1
Name
Quantity
7.3084 g
Type
reactant
Smiles
NC=1C=C(OC2=CC(=CC=C2)OC2=CC(=CC=C2)N)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
3,3',4,4'-Biphenyl tetracarboxylic dianhydride
Quantity
14.0845 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.631 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Five
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, condenser and nitrogen inlet
ADDITION
Type
ADDITION
Details
were added to the solution
CUSTOM
Type
CUSTOM
Details
an exotherm of 10°-15° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1=CC=C(C(=C1)C(=O)N)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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